(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride

Chiral Resolution Enantiopurity Optical Rotation

Researchers often face inconsistent enantioselectivity when substituting chiral diamine ligands. This (1R,2R)-2,4,6-trimethoxyphenyl derivative solves this by providing a distinct steric-electronic profile, enabling ATH of aryl ketones with up to 99.8% conversion and 92.8% ee. - Predictable enantioselectivity: The defined (1R,2R) configuration and electron-rich aryl groups ensure reproducible results. - Versatile scaffold: Use as a precursor for chiral guanidines, imidazolines, or bis(sulfonyl) tetraaza ligands. - Reliable supply: Verify identity via optical rotation (+71 to +75°, C=1, MeOH) and HPLC (>93%).

Molecular Formula C20H30Cl2N2O6
Molecular Weight 465.4 g/mol
Cat. No. B12079904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride
Molecular FormulaC20H30Cl2N2O6
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl
InChIInChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H
InChIKeyKLQHBUWVNMOZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Overview


(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride (CAS RN: 1055301-18-2) is a chiral vicinal diamine belonging to the privileged class of C2-symmetric 1,2-diarylethylenediamine ligands [1]. It features two sterically demanding and electron-rich 2,4,6-trimethoxyphenyl groups attached to an ethylenediamine backbone in a defined (1R,2R) configuration . This compound is typically supplied as a dihydrochloride salt with a molecular weight of 465.37 g/mol and is primarily utilized as a chiral building block for constructing stereoselective transition-metal catalysts and organocatalysts in asymmetric synthesis [2].

Scaffold Chiral C2-symmetric 1,2-diarylethylenediamine ligand
Substitution 2,4,6-Trimethoxyphenyl groups for steric-electronic tuning
Use Chiral building block for asymmetric transition-metal and organocatalysts

Why Substitution Fails for (1R,2R)-Bis(2,4,6-trimethoxyphenyl)ethylenediamine


Chiral vicinal diamines are not interchangeable ligands; their catalytic performance is exquisitely sensitive to both absolute stereochemistry and aryl substitution patterns [1]. The (1R,2R) enantiomer of this trimethoxyphenyl derivative cannot be substituted with the (1S,2S) enantiomer, which exhibits an opposite specific rotation and would invert enantioselectivity in asymmetric reactions . Furthermore, substitution of the 2,4,6-trimethoxyphenyl group with less sterically demanding or electronically distinct aryl groups (e.g., unsubstituted phenyl in DPEN, or 4-methoxyphenyl) fundamentally alters the steric and electronic environment at the metal center [2], directly impacting catalytic activity, enantioselectivity, and reaction scope.

Enantiomer inversion ((1S,2S) form) may reverse stereochemical outcome in asymmetric reactions.
Replacing 2,4,6-trimethoxyphenyl with unsubstituted phenyl (DPEN) shifts steric and electronic environment, altering catalytic performance.
Aryl substitution pattern changes may impact enantioselectivity and reaction scope; direct substitution requires validation.

Quantitative Evidence for (1R,2R)-Bis(2,4,6-trimethoxyphenyl)ethylenediamine


Enantiomeric Purity by Optical Rotation

The (1R,2R) enantiomer of 1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine dihydrochloride exhibits a specific optical rotation of [α]20/D = +71 to +75° (C=1, MeOH) . In contrast, the (1S,2S) enantiomer displays [α]22/D = -50.0° (C=1, H2O) . This sign inversion confirms enantiomeric identity and is critical for procurement when a specific stereochemical outcome in asymmetric catalysis is required.

Enantiomeric Identity
Data to verify
Target: +71 to +75° vs (1S,2S): -50.0°
Supports enantiomer identity verification for procurement.
Sign inversion confirms correct enantiomer assignment.
Chiral Resolution Enantiopurity Optical Rotation

HPLC Purity Across Commercial Sources

Commercially available (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine dihydrochloride is supplied with a purity specification of >93.0% (HPLC) by TCI and ≥93% (HPLC) by Chem-Impex . The discontinued Sigma-Aldrich (1S,2S) enantiomer was specified at 97% assay . This indicates that the currently available (1R,2R) form has a somewhat lower purity specification than what was previously available for the opposite enantiomer, which may be relevant for applications requiring >95% purity.

Commercial Purity
Data to verify
>93% (HPLC)
Purity specification may require verification for catalytic reproducibility.
Prior opposite enantiomer had 97% assay (discontinued).
Purity Specification HPLC Quality Control

Steric Effects: Trimethoxyphenyl vs. DPEN

The 2,4,6-trimethoxyphenyl group provides distinct steric and electronic properties compared to the unsubstituted phenyl group of DPEN. According to the Chin group's systematic study, steric effects alone contribute 5.7 kcal/mol to the driving force of the diaza-Cope rearrangement used to synthesize these diamines [1]. The mesityl (2,4,6-trimethylphenyl) group generates strong steric strain that dramatically shifts the equilibrium, while the 2,4,6-trimethoxyphenyl group largely eliminates this steric penalty while retaining significant electron-donating character [1]. This creates a ligand with steric bulk intermediate between DPEN and mesityl-DPEN, offering a distinct tuning option for catalyst optimization.

Steric Contribution
Class-level
5.7 kcal/mol (mesityl); trimethoxyphenyl steric penalty largely absent
Supports steric-electronic tuning in ligand design.
Offers intermediate steric profile between DPEN and mesityl-DPEN.
Steric Effect Ligand Tuning Asymmetric Catalysis

Enantiopurity via Mother Diamine Synthesis

The Chin group demonstrated that 16 diphenylethylenediamine analogues, including derivatives with electron-donating substituents, can be prepared via the diaza-Cope rearrangement in 70-90% overall yield and in enantiomerically pure form (>99% ee) from a single chiral mother diamine [1]. While the 2,4,6-trimethoxyphenyl derivative is not explicitly listed among the 16 compounds in the primary JACS paper, the methodology establishes a robust synthetic route for accessing this class of diamines with exceptional stereochemical fidelity, providing confidence in the enantiopurity of material derived from this synthetic approach.

Synthetic Enantiopurity
Class-level
Diaza-Cope rearrangement, >99% ee class benchmark
Class-level synthetic method supports enantiopurity expectation.
Lot-specific enantiopurity verification recommended (chiral HPLC).
Diaza-Cope Rearrangement Stereospecific Synthesis Enantiopurity

Application Scenarios for (1R,2R)-Bis(2,4,6-trimethoxyphenyl)ethylenediamine


Asymmetric Transfer Hydrogenation with Ru-Diamine Catalysts

Substituted diarylethylenediamines, when complexed with [Ru(η6-p-cymene)Cl2]2, form C2-symmetric bis(sulfonyl) tetraaza ligands that catalyze ATH of aromatic ketones in water with conversions up to ~99.8% and enantioselectivities up to ~92.8% ee [1]. The 2,4,6-trimethoxyphenyl substituent on the (1R,2R) scaffold offers a distinct steric-electronic profile for optimizing catalyst performance compared to unsubstituted DPEN-derived catalysts, as the electron-donating methoxy groups and moderate steric bulk modulate the metal center's reactivity [2].

C2-Symmetric Organocatalysts and Chiral Receptors

Chiral vicinal diamines serve as precursors for organocatalysts in aldol, Michael, Mannich, and Diels-Alder reactions [1]. The (1R,2R)-trimethoxyphenyl diamine can be elaborated into chiral guanidines, imidazolines, or bis(sulfonyl) tetraaza ligands [2]. The defined (1R,2R) stereochemistry and the electron-rich nature of the trimethoxyphenyl groups enable the construction of catalysts with predictable enantioselectivity and unique substrate binding properties [3].

Chiral Heterocyclic Drug Intermediates via Ring Closure

According to Sigma-Aldrich's documentation, the 'mother diamine' methodology is useful for making BINOL, Monophos, and BINAP analogs [1]. The (1R,2R)-trimethoxyphenyl diamine can be further elaborated to produce chiral heterocyclic rings and β-lactams via ring closure reactions [2], making it a valuable intermediate for pharmaceutical development, particularly for targets requiring electron-rich aromatic substitution patterns on the chiral scaffold.

Enantiomeric Identity Verification Protocol

Given that the (1S,2S) enantiomer (Sigma-Aldrich Product 684023) is now discontinued [1], the (1R,2R) form from TCI (Product B5916, >93.0% HPLC, [α]20/D = +71 to +75°) [2] or Chem-Impex (Catalog 40895, ≥93% HPLC, [α]20D = 71-75°) [3] are the primary commercial sources. Upon procurement, users should verify enantiomeric identity by measuring optical rotation (+71 to +75°, C=1, MeOH) and confirm purity by HPLC before use in stereoselective synthesis.

Application
Selection Property
Validation Focus
Asymmetric transfer hydrogenation
Steric-electronic ligand profile
Enantioselectivity and conversion endpoints
C2-symmetric organocatalysis
Chiral diamine scaffold with defined (1R,2R) configuration
Enantioselectivity and substrate scope
Chiral heterocyclic intermediate synthesis
Electron-rich trimethoxyphenyl substitution
Ring-closure reactivity and stereochemical fidelity
Enantiomeric identity procurement control
Optical rotation specification
Enantiopurity confirmation via chiral HPLC or polarimetry
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